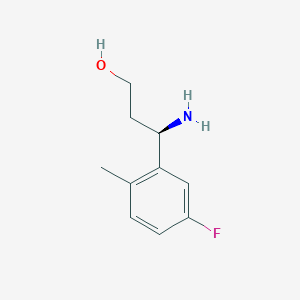
6-Amino-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1H-indole-5-carbonitrile: is a heterocyclic compound that contains both an indole ring and a cyano group (CN) at different positions
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 6-amino-1H-indole-5-carbonitrile. One common method involves the reaction of an appropriate precursor with a nitrile source. For example:
Reaction: Cyclization of 5-cyanoindole with an amine (e.g., ammonia or primary amines) under suitable conditions.
Conditions: Typically carried out in a solvent (e.g., ethanol or acetonitrile) with a base (e.g., sodium hydroxide).
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale for research purposes .
Chemical Reactions Analysis
Reactions::
Substitution Reactions: 6-Amino-1H-indole-5-carbonitrile can undergo nucleophilic substitution reactions at the amino group or the cyano group.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
6-Amino-1H-indole-5-carbonitrile finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antiviral, anti-inflammatory, and antioxidant effects).
Medicine: Explored for drug development.
Industry: Limited industrial applications, but its versatility makes it interesting for further study.
Mechanism of Action
The exact mechanism by which 6-amino-1H-indole-5-carbonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs to 6-amino-1H-indole-5-carbonitrile, its unique combination of indole and cyano moieties sets it apart. Similar compounds include other indole derivatives, such as 5-cyanoindole and related heterocycles .
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-amino-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-4,12H,11H2 |
InChI Key |
HKPUSGCHCQMFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)



![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)
![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)


![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)



![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)
